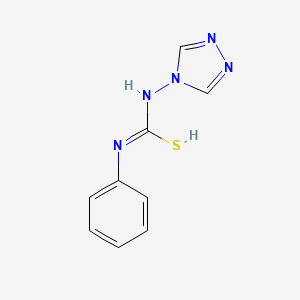

N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid

Description

The compound with the identifier “N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid” is sulfuric acid. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is a colorless, odorless, and viscous liquid that is soluble in water at all concentrations. Sulfuric acid is one of the most important industrial chemicals and is used in a wide range of applications, including in the manufacture of fertilizers, in petroleum refining, in wastewater processing, and in chemical synthesis.

Properties

IUPAC Name |

N'-phenyl-N-(1,2,4-triazol-4-yl)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c15-9(13-14-6-10-11-7-14)12-8-4-2-1-3-5-8/h1-7H,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIFSZUVDCQREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(NN2C=NN=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C(NN2C=NN=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid is commonly produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid. The reaction conditions typically involve the use of a vanadium oxide (V₂O₅) catalyst at high temperatures (around 450°C) and pressures.

The overall reaction can be summarized as follows:

- S + O₂ → SO₂

- 2 SO₂ + O₂ → 2 SO₃ (catalyzed by V₂O₅)

- SO₃ + H₂O → H₂SO₄

Industrial Production Methods

In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several stages, including the burning of sulfur or pyrite to produce sulfur dioxide, the catalytic oxidation of sulfur dioxide to sulfur trioxide, and the absorption of sulfur trioxide in water to produce sulfuric acid. The process is highly efficient and can produce sulfuric acid with a concentration of up to 98%.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid undergoes a variety of chemical reactions, including:

Oxidation: Sulfuric acid can act as an oxidizing agent, particularly at high concentrations.

Reduction: Sulfuric acid can be reduced to sulfur dioxide (SO₂) or hydrogen sulfide (H₂S) under certain conditions.

Substitution: Sulfuric acid can participate in substitution reactions, such as the sulfonation of organic compounds.

Common Reagents and Conditions

Oxidation: Concentrated sulfuric acid can oxidize metals such as copper and zinc, producing sulfur dioxide and metal sulfates.

Reduction: Sulfuric acid can be reduced by reducing agents such as hydrogen gas or metals like zinc.

Substitution: Sulfuric acid is commonly used in the sulfonation of aromatic compounds, where it acts as a sulfonating agent.

Major Products Formed

Oxidation: Metal sulfates and sulfur dioxide.

Reduction: Sulfur dioxide and hydrogen sulfide.

Substitution: Sulfonated organic compounds.

Scientific Research Applications

Sulfuric acid has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst and dehydrating agent in various chemical reactions.

Biology: Used in the preparation of biological samples for analysis.

Medicine: Used in the synthesis of pharmaceuticals and in the production of medical-grade chemicals.

Industry: Used in the manufacture of fertilizers, explosives, dyes, and detergents.

Mechanism of Action

Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate and dehydrate a wide range of compounds, leading to various chemical transformations. The molecular targets of sulfuric acid include organic and inorganic compounds that can undergo protonation or dehydration.

Comparison with Similar Compounds

Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all three acids are strong and highly corrosive, sulfuric acid is unique in its ability to act as both an oxidizing agent and a dehydrating agent. Additionally, sulfuric acid has a higher boiling point and is less volatile than hydrochloric acid and nitric acid.

List of Similar Compounds

- Hydrochloric acid (HCl)

- Nitric acid (HNO₃)

- Phosphoric acid (H₃PO₄)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.